molecular formula C19H20N4O3S B12005390 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12005390
M. Wt: 384.5 g/mol
InChI Key: QKOYUOOGTMBZSA-UDWIEESQSA-N
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Description

The compound 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic molecule belonging to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a thiol group, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Schiff Base: The reaction begins with the condensation of with in the presence of an acid catalyst to form the Schiff base.

    Cyclization: The Schiff base undergoes cyclization under basic conditions to form the triazole ring.

    Purification: The final product is purified using recrystallization or chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol: can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol: has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Studies: Used in studies to understand enzyme inhibition and receptor binding.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it can act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both methoxy and ethoxy groups on the phenyl rings can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O3S/c1-4-26-15-9-5-7-13(11-15)18-21-22-19(27)23(18)20-12-14-8-6-10-16(24-2)17(14)25-3/h5-12H,4H2,1-3H3,(H,22,27)/b20-12+

InChI Key

QKOYUOOGTMBZSA-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)OC)OC

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)OC)OC

Origin of Product

United States

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